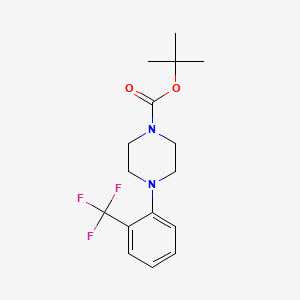

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(trifluoromethyl)phenyl substituent at the 4-position of the piperazine ring. This compound is synthesized via Buchwald-Hartwig amination or coupling reactions, as demonstrated in and , using tert-butyl piperazine-1-carboxylate and aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) in the presence of palladium catalysts . The tert-butyl group acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization in subsequent reactions. Applications include its role as an intermediate in synthesizing retinol-binding protein 4 (RBP4) antagonists for treating macular degeneration and proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation .

Properties

IUPAC Name |

tert-butyl 4-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-7-5-4-6-12(13)16(17,18)19/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYQPVAFIARCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenylamine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate has shown significant promise as a lead compound in drug development due to its structural characteristics that enhance pharmacological profiles. The trifluoromethyl group increases lipophilicity, which may improve the compound's interaction with biological targets.

- Antidepressant Activity : Research indicates that this compound exhibits potential antidepressant effects. In animal models, it significantly reduced immobility time in forced swim tests, suggesting efficacy in treating depressive disorders .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. This suggests its potential as a scaffold for developing new anticancer agents .

- Serotonin Receptor Modulation : Similar compounds have shown significant affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and neuropsychiatric disorders.

Biological Research

The unique structure of this compound allows it to act as a probe or inhibitor in biological studies:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's potency in inhibiting enzymes such as phosphodiesterases and cyclooxygenases, which play roles in inflammatory responses.

- Target Interaction Studies : Understanding how this compound interacts with specific molecular targets can provide insights into its mechanism of action and therapeutic potential.

Antidepressant Activity Study

In a controlled study assessing the antidepressant-like effects of various piperazine derivatives, this compound was found to significantly reduce immobility time in forced swim tests, indicating potential efficacy as an antidepressant agent.

Anticancer Properties Investigation

Another study focused on the cytotoxic effects of this compound against different cancer cell lines. It exhibited notable cytotoxicity with IC50 values suggesting that it could serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism by which Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of the Trifluoromethylphenyl Group

The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences physicochemical properties and biological activity:

Key Observations :

Variants with Modified Aromatic Substituents

Replacing the trifluoromethylphenyl group with other aromatic systems alters reactivity and biological interactions:

Key Observations :

- Electron-deficient aromatic systems (e.g., cyanophenyl in ) enhance interactions with hydrophobic enzyme pockets .

- Amino groups (e.g., 3-NH₂ in ) facilitate further functionalization via amide or urea bond formation .

Piperazine Core Modifications

Functionalization of the piperazine ring or linker regions diversifies pharmacological profiles:

Key Observations :

Physicochemical and Pharmacokinetic Comparisons

Thermal Stability :

Lipophilicity :

- LogP values increase with electron-withdrawing groups (e.g., -CF₃ in : predicted LogP = 3.2) compared to amino-substituted analogs (e.g., : LogP ≈ 2.1) .

Metabolic Stability :

- Fluorinated analogs (e.g., 5-F in ) exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, with the CAS number 1121596-52-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is commonly associated with various pharmacological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, thereby influencing their biological activity.

- Molecular Formula : CHFNO

- Molecular Weight : 330.35 g/mol

- CAS Number : 1121596-52-8

Biological Significance

The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety and the trifluoromethyl substitution.

- Serotonin Receptor Modulation : Research indicates that compounds with similar structures have shown significant affinity for serotonin receptors, particularly the 5-HT and 5-HT subtypes. These receptors are crucial in regulating mood, anxiety, and various neuropsychiatric disorders .

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting enzymes such as phosphodiesterases and cyclooxygenases, which are involved in inflammatory responses and signal transduction pathways .

Case Studies and Experimental Data

- Study on Antidepressant Activity : In a study assessing the antidepressant-like effects of piperazine derivatives, this compound was found to significantly reduce immobility time in forced swim tests, indicating potential antidepressant properties .

- Anticancer Properties : Another investigation highlighted the compound's cytotoxic effects against various cancer cell lines. It exhibited IC50 values in the low micromolar range, suggesting it may serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1121596-52-8 | 330.35 g/mol | Antidepressant, anticancer |

| Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | 193902-87-3 | 345.36 g/mol | Serotonin receptor antagonist |

| Tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate | 193902-87-3 | 345.36 g/mol | Potential anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution reactions. A common method starts with tert-butyl piperazine-1-carboxylate derivatives reacting with halogenated aryl substrates (e.g., 2-(trifluoromethyl)phenyl halides) in the presence of a base like triethylamine. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used under inert atmospheres to prevent side reactions. Purification is achieved via column chromatography or recrystallization, with yields ranging from 60–85% depending on substituent reactivity .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the piperazine ring substitution pattern and trifluoromethyl group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography (e.g., for analogs like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate) provides definitive stereochemical data .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for developing serotonin receptor ligands and kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, making it valuable for structure-activity relationship (SAR) studies in neuropharmacology and oncology .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity.

- Temperature : Lower temperatures (0–25°C) minimize side reactions like aryl halide elimination.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in Suzuki-Miyaura analogs .

- Purification : Gradient elution in flash chromatography resolves closely related byproducts .

Q. What strategies resolve contradictory biological activity data in receptor binding assays?

Discrepancies often arise from assay conditions (e.g., pH, ion concentration) or impurity interference. Solutions include:

Q. How do substituents on the piperazine ring influence pharmacological properties?

Modifications at the 4-position (e.g., trifluoromethyl, nitro, or methoxycarbonyl groups) alter:

- Lipophilicity : LogP values increase with electron-withdrawing groups, affecting blood-brain barrier penetration.

- Receptor selectivity : Bulky substituents (e.g., tert-butyl) reduce off-target binding in dopamine receptor studies.

- Metabolic stability : Fluorinated groups resist cytochrome P450 oxidation .

Methodological Notes

- Contradiction Management : When conflicting SAR data arise, computational docking studies (e.g., molecular dynamics simulations) can clarify steric/electronic interactions .

- Scale-Up Challenges : Pilot-scale synthesis requires solvent recovery systems and hazard mitigation for fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.